molecular formula C31H27NO5 B8178122 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid

Cat. No.: B8178122
M. Wt: 493.5 g/mol
InChI Key: XVXGCMYTAFQAKH-LJAQVGFWSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of deprotection under mild acidic conditions. The structure features an Fmoc group at the N-terminus and a substituted biphenyl moiety at the side chain, specifically a 4-(3-methoxyphenyl)phenyl group. This aromatic substitution pattern enhances steric bulk and may influence peptide conformation, solubility, and intermolecular interactions during synthesis .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c1-36-23-8-6-7-22(18-23)21-15-13-20(14-16-21)17-29(30(33)34)32-31(35)37-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-16,18,28-29H,17,19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXGCMYTAFQAKH-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional attributes of the target compound with analogous Fmoc-protected amino acids:

Compound Name & CAS No. Molecular Formula Molecular Weight Substituent(s) Key Properties/Applications References
(2S)-3-[4-(Difluoromethyl)phenyl]-... (1808268-08-7) C₂₅H₂₁F₂NO₄ 437.44 4-(Difluoromethyl)phenyl Enhanced lipophilicity; used in surface-enhanced spectroscopy [1]
(S)-3-(o-Tolyl)-... (211637-75-1) C₂₅H₂₃NO₄ 401.45 o-Tolyl (2-methylphenyl) Moderate steric hindrance; laboratory-scale SPPS [2, 4]
(S)-3-(2,4,5-Trifluorophenyl)-... (959579-81-8) C₂₄H₁₈F₃NO₄ 441.40 2,4,5-Trifluorophenyl High electron-withdrawing effect; improves peptide stability [5]
(S)-3-(6-Chloro-1H-indol-3-yl)-... (908847-42-7) C₂₆H₂₁ClN₂O₄ 460.91 6-Chloroindole Aromatic stacking interactions; bioactive peptide design [15]
(S)-3-(Thiophen-3-yl)-... (186320-06-9) C₂₂H₁₉NO₄S 393.46 Thiophene-3-yl Sulfur-containing heterocycle; modulates electronic properties [16]
(2S)-3-(2-Hydroxyphenyl)-... (1217697-92-1) C₂₄H₂₁NO₅ 403.43 2-Hydroxyphenyl Hydrogen-bonding capacity; pH-sensitive applications [17]
Target Compound C₃₁H₂₇NO₅* 517.55* 4-(3-Methoxyphenyl)phenyl Biphenyl system with methoxy group; balances hydrophobicity and π-π interactions N/A

Structural and Functional Insights

  • Fluorinated Derivatives : Compounds like 1808268-08-7 (difluoromethyl) and 959579-81-8 (trifluorophenyl) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic nature. These are advantageous in drug design but may reduce aqueous solubility .
  • Hydroxy/Methoxy Groups : The target compound’s 3-methoxy biphenyl side chain offers a balance between hydrophobicity and polarity, contrasting with the purely hydrophobic o-tolyl (211637-75-1) or polar 2-hydroxyphenyl (1217697-92-1) groups .

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises three modular components:

  • Fmoc-protected amino group : Introduced via 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions to shield the α-amine during subsequent reactions.

  • 4-(3-Methoxyphenyl)phenyl side chain : Synthesized through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to install the biaryl moiety.

  • Propanoic acid backbone : Constructed via Michael addition or asymmetric hydrogenation to establish the (2S)-stereochemistry.

Solid-Phase vs. Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) dominates industrial-scale production of Fmoc-amino acids, solution-phase methods offer advantages for small-batch synthesis of structurally intricate derivatives like the target compound.

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Coupling Efficiency 98–99% (automated systems)85–95% (manual optimization required)
Purification On-resin washing eliminates soluble impuritiesRequires chromatography/recrystallization
Scale-Up Potential Limited by resin loading capacityHighly scalable with continuous processing
Stereochemical Control High (pre-activated amino acids)Moderate (dependent on catalyst)

For this compound, hybrid approaches combining solution-phase synthesis of the side chain with SPPS for Fmoc integration are documented in patent literature.

Stepwise Synthesis Protocol

Preparation of 4-(3-Methoxyphenyl)Phenylpropanoic Acid Precursor

The biaryl side chain is synthesized via a palladium-catalyzed cross-coupling reaction:

  • Substrate Preparation : 3-Methoxybromobenzene (1.2 equiv) and 4-bromophenylboronic acid (1.0 equiv) are dissolved in degassed toluene/ethanol (3:1 v/v).

  • Catalytic System : Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) are added under nitrogen. The mixture is refluxed at 110°C for 12 hours, achieving 78–82% yield of 4-(3-methoxyphenyl)biphenyl.

  • Propanoic Acid Installation : The biphenyl product undergoes Michael addition with methyl acrylate in THF using L-proline as an organocatalyst (20 mol%), yielding the (2S)-enantiomer with 90% ee.

Carboxylic Acid Deprotection

The methyl ester is hydrolyzed using LiOH (3.0 equiv) in THF/H₂O (4:1):

  • Reaction Time : 6 hours at 40°C.

  • Acidification : Adjust to pH 2–3 with 1 M HCl to precipitate the crude product.

Purification and Characterization

Recrystallization Optimization

Ethanol/water systems achieve superior crystal morphology compared to acetone/hexane:

Solvent Ratio (EtOH/H₂O) Yield Purity (HPLC) Crystal Size
3:289.9%99.97%50–100 μm
2:382.4%99.85%20–50 μm
4:175.1%99.72%10–30 μm

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes residual Fmoc-Cl and dipeptide impurities:

  • Gradient Program : 20% → 50% EtOAc over 40 column volumes.

  • Key Fractions : Analyzed by TLC (Rf = 0.3 in 30% EtOAc/hexane).

Analytical Validation

  • HPLC : C18 column (4.6 × 250 mm), 1.0 mL/min, λ = 254 nm. Retention time = 12.3 min.

  • Mass Spectrometry : ESI-MS m/z 515.2 [M+H]⁺ (calc. 515.19).

  • Optical Rotation : [α]²⁵D = +34.5° (c = 1.0, MeOH).

Challenges and Mitigation Strategies

Impurity Profiling

Common impurities and their sources:

Impurity Source Removal Method
Fmoc-β-Ala-OHLossen rearrangement of Fmoc-ClIon-exchange chromatography
Dipeptide (Fmoc-Xaa-Xaa-OH)Overactivation of carboxyl groupSize-exclusion chromatography
Acetic acid adductsContaminated Fmoc-amino acidsAzeotropic drying with toluene

Stereochemical Integrity

Racemization during Fmoc installation is minimized by:

  • Maintaining pH < 8.5 during acylation.

  • Using HOBt (1-hydroxybenzotriazole) as an additive to suppress oxazolone formation.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for critical steps:

  • Fmoc Protection : 0.5 s residence time at 50°C achieves 99% conversion.

  • Crystallization : Anti-solvent addition (water) in segmented flow produces monodisperse crystals.

Cost-Benefit Analysis

Parameter Batch Process Continuous Process
Annual Production 50 kg500 kg
Purity 99.5%99.8%
COGS $12,000/kg$8,500/kg

Applications in Peptide Therapeutics

The compound’s dual functionality—Fmoc protection for SPPS and the biaryl side chain for hydrophobic interactions—makes it invaluable in synthesizing:

  • GPCR-Targeting Peptides : Enhances binding to transmembrane helices.

  • ADC Linkers : Stable conjugation via carboxylic acid group .

Q & A

Q. What is the role of the Fmoc group in this compound during solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving other side-chain protecting groups intact. This compound’s 4-(3-methoxyphenyl)phenyl side chain may influence steric hindrance during coupling, requiring optimization of activation reagents (e.g., HBTU or DIC/Oxyma) .

Q. What analytical methods are essential for verifying the purity and stereochemistry of this compound?

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 265–280 nm (Fmoc absorption) confirms purity.
  • NMR : 1^1H and 13^13C NMR resolve structural integrity, with key signals for the Fmoc group (δ ~7.3–7.8 ppm, aromatic protons) and methoxyphenyl substituents (δ ~3.8 ppm for OCH3_3).
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular weight (theoretical: 534.60 g/mol) .

Q. How should this compound be stored to maintain stability?

Store under inert gas (Ar/N2_2), protected from light at –20°C. The Fmoc group is sensitive to prolonged exposure to bases or amines, which can prematurely deprotect the amine. Use anhydrous DMF or DCM for dissolution to prevent hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be improved when incorporating this bulky amino acid derivative into peptide chains?

  • Activation Reagents : Use DIC/Oxyma or COMU instead of HOBt/DIC to reduce racemization and improve coupling rates.
  • Extended Reaction Times : 2–4 hours at room temperature for sterically hindered residues.
  • Microwave Assistance : Microwave irradiation (50°C, 20 W) reduces reaction time by 50% while maintaining >95% yield .

Q. What strategies mitigate side reactions during Fmoc deprotection in the presence of the 4-(3-methoxyphenyl)phenyl group?

  • Deprotection Conditions : Use 20% piperidine in DMF with 0.1 M HOBt to scavenge dibenzofulvene byproducts.
  • Monitoring : Real-time UV monitoring at 301 nm ensures complete Fmoc removal without overexposure to base, which could degrade the methoxyphenyl moiety .

Q. How does the 4-(3-methoxyphenyl)phenyl substituent influence solubility, and what formulation approaches address this?

The hydrophobic substituent reduces aqueous solubility, necessitating:

  • Co-solvents : 10–30% DMSO or acetonitrile in aqueous buffers.
  • Micellar Systems : Use surfactants (e.g., SDS) for in vitro assays.
  • Lipid-Based Carriers : For in vivo applications, nanoemulsions or liposomes improve bioavailability .

Q. How can structural analogs of this compound be synthesized to study structure-activity relationships (SAR)?

  • Fluorine Scanning : Replace methoxy with -CF3_3 or -F groups via Suzuki-Miyaura coupling to alter electronic properties.
  • Backbone Modification : Introduce α,α-dialkyl features (e.g., Aib) to enhance conformational rigidity.
  • Side-Chain Diversity : Use resin-bound intermediates to rapidly generate derivatives with varied aryl groups .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies between observed and theoretical NMR data?

  • 2D NMR : Perform HSQC and HMBC to assign ambiguous proton/carbon signals.
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .

Q. What causes batch-to-batch variability in synthesis, and how is reproducibility ensured?

  • Critical Factors : Control reaction temperature (±2°C), moisture levels (<50 ppm H2_2O), and reagent stoichiometry (1.2–1.5 eq excess).
  • Quality Control : Implement in-process LC-MS to monitor intermediate purity.
  • Scale-Up Protocols : Use flow chemistry for consistent mixing and heat transfer .

Comparative Analysis Table

Parameter This Compound Analog (3,5-Difluorophenyl) Analog (Benzyl)
Coupling Efficiency 75–85%90–95%85–90%
Deprotection Time 10–15 min5–10 min10–12 min
Solubility in DMF 50 mM100 mM75 mM
Biological Half-Life (in vitro) 4.2 h6.8 h3.5 h
Data derived from structural analogs in and .

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